1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine
CAS No.: 38965-47-8
Cat. No.: VC2789203
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38965-47-8 |
|---|---|
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 2-methyl-5-pyridin-4-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 |
| Standard InChI Key | WJQAFGDJXFSENW-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=NC=C2)N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=NC=C2)N |
Introduction
Basic Information and Classification
1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is an organic compound with the chemical formula C9H10N4 and a molecular weight of 174.21 g/mol. It belongs to the broader class of pyrazole derivatives, which have been extensively studied for their potential applications in pharmaceuticals and life sciences. The compound features a pyrazole ring with a methyl group at position 1, a pyridin-4-yl group at position 3, and an amine group at position 5.
This compound is categorized as a heterocyclic organic compound due to its structure containing multiple nitrogen atoms in different ring systems. The presence of both pyrazole and pyridine rings confers unique chemical properties and potential biological activities that make it of interest to researchers in various fields of chemistry and pharmacology.
Chemical Structure and Properties
Structural Information
The structure of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine features a five-membered pyrazole ring connected to a six-membered pyridine ring. The compound has the following identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 38965-47-8 |
| Molecular Formula | C9H10N4 |
| SMILES | CC1=NN(C(=C1)N)C2=CC=NC=C2 |
| InChI | InChI=1S/C9H10N4/c1-7-6-9(10)13(12-7)8-2-4-11-5-3-8 |
| InChIKey | YKVBZKPLBUPJCX-UHFFFAOYSA-N |
Physical Properties
The compound is characterized by the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 174.21 g/mol |
| Physical State | Solid (at standard conditions) |
| Appearance | Crystalline solid (typical for similar compounds) |
| Solubility | Likely soluble in polar organic solvents |
Chemical Properties
As a pyrazole derivative with a pyridine substituent, 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine exhibits several characteristic chemical properties:
The pyrazole ring is aromatic and can participate in various reactions typical of aromatic compounds. The primary amine group at position 5 of the pyrazole ring serves as a nucleophile in many chemical reactions, making it a versatile site for further functionalization. Additionally, the pyridine nitrogen provides a basic site that can interact with acids and metal ions, potentially enabling coordination chemistry applications.
The N-methyl group on the pyrazole ring contributes to the compound's lipophilicity and may influence its pharmacokinetic properties if used in biological applications. This balanced combination of functional groups creates a molecule with diverse reactivity patterns and potential applications.
Synthesis and Production
| Aspect | Considerations |
|---|---|
| Reaction Efficiency | Optimization of reaction conditions to maximize yield |
| Purification | Development of efficient purification protocols |
| Safety | Implementation of safety measures for handling reagents |
| Scale-up | Addressing challenges associated with scaling up procedures |
| Environmental Impact | Minimizing waste and employing green chemistry principles |
The development of continuous flow processes might offer advantages over batch reactions for the industrial production of this compound, particularly in terms of safety, efficiency, and reproducibility.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Many pyrazole derivatives show antimicrobial activity |
| Anti-inflammatory Compounds | Nitrogen-containing heterocycles often exhibit anti-inflammatory properties |
| Enzyme Inhibitors | Similar structures have been investigated as enzyme inhibitors |
| Receptor Modulators | Structural features might allow interaction with biological receptors |
The compound's structural similarity to known bioactive molecules makes it a potential scaffold for medicinal chemistry research aimed at developing new therapeutic agents.
Research Findings and Future Directions
Current State of Research
Recent advancements in synthetic methodologies and biological screening techniques provide opportunities for more comprehensive investigation of this compound and its derivatives. The growing interest in heterocyclic chemistry for drug discovery makes this compound a potential candidate for further exploration.
Knowledge Gaps and Research Challenges
Several knowledge gaps exist regarding 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine:
| Knowledge Gap | Description |
|---|---|
| Detailed Biological Activity | Comprehensive screening against various targets is lacking |
| Structure-Activity Relationships | Systematic studies comparing activity with structural analogs are needed |
| Synthesis Optimization | Optimal routes for efficient synthesis require further investigation |
| Pharmacokinetic Properties | Data on absorption, distribution, metabolism, and excretion are limited |
| Toxicological Profile | Comprehensive toxicity studies would benefit therapeutic applications |
Addressing these knowledge gaps would significantly enhance understanding of this compound and its potential applications.
Future Research Directions
Future studies focused on 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine could include:
Optimization of synthetic methods to improve yield and purity would establish more efficient routes to this compound and related derivatives. Comprehensive biological activity screening against various targets would identify potential applications in drug discovery. Detailed structure-activity relationship (SAR) analysis through the synthesis and testing of derivatives would provide insights into the structural features important for activity.
Additionally, investigation of potential applications beyond medicinal chemistry, such as in materials science or catalysis, might uncover novel uses for this compound. Exploration of its potential as a scaffold for developing new therapeutic agents, particularly in areas where pyrazole derivatives have shown promise, represents a promising direction for future research.
Comparison with Similar Compounds
Structural Analogs
Several compounds with structural similarity to 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine have been identified:
These structural variations, though subtle, can significantly influence the compounds' physical, chemical, and biological properties. Comparative studies of these analogs could provide valuable insights into structure-property and structure-activity relationships.
Functional Comparison
A comparison of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine with related compounds that have documented biological activities could provide insights into its potential applications:
| Aspect | 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine | Related Pyrazole Derivatives |
|---|---|---|
| Binding Affinity | Limited data available | Some pyrazole derivatives show affinity for specific targets |
| Biological Activity | Research ongoing | Various activities reported, including antimicrobial |
| Synthetic Accessibility | General methods applicable | Well-established routes for many pyrazole derivatives |
| Structure-Activity Trends | Under investigation | Position of substituents known to influence activity |
This comparative analysis highlights the importance of considering subtle structural variations when exploring the potential applications of these compounds.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques would be valuable for the characterization of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine:
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment |
| Infrared Spectroscopy (IR) | Identification of functional groups, particularly the amine |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis |
| UV-Visible Spectroscopy | Determination of absorption properties |
These complementary techniques would provide comprehensive structural information and assist in monitoring synthetic processes and product purity.
Chromatographic Methods
For purification and analysis of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine, various chromatographic techniques would be applicable:
High-Performance Liquid Chromatography (HPLC) offers advantages for purification and purity assessment of this compound. Thin-Layer Chromatography (TLC) provides a simple yet effective method for reaction monitoring and preliminary purity checks. For detailed analysis of potential impurities or degradation products, more advanced techniques such as HPLC coupled with mass spectrometry (HPLC-MS) might be employed.
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